molecular formula C8H17NO B086026 1-Piperidinepropanol CAS No. 104-58-5

1-Piperidinepropanol

Numéro de catalogue B086026
Numéro CAS: 104-58-5
Poids moléculaire: 143.23 g/mol
Clé InChI: PLRXAFVBCHEMGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds related to 1-Piperidinepropanol, has been explored through various methods. One notable approach is the enantio- and diastereoselective synthesis of highly substituted piperidines through a "one-pot" sequence. This process involves a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid-mediated allylation or cyanation reaction, leading to the formation of piperidines with well-controlled stereochemistry (Urushima et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-Piperidinepropanol has been characterized through X-ray crystallography and other spectroscopic techniques. For instance, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, synthesized through a one-pot three-component reaction, displays hydrogen bonding and C-H…π interactions, stabilizing its crystal structure (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, enzymatic kinetic resolution has been used for the synthesis of natural and synthetic compounds starting from piperidineethanol, highlighting the compound's versatility as a precursor for enantioselective synthesis (Perdicchia et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular arrangements and intermolecular interactions. Studies have detailed the crystallization procedures and structural elucidation of piperidine-4-ones and derivatives, providing insight into their physical characteristics (Ramalingam, 2021).

Chemical Properties Analysis

The chemical behavior of piperidine derivatives, including 1-Piperidinepropanol, is marked by their reactivity towards various chemical reagents and conditions. Multicomponent reactions have been a focal point in synthesizing functionalized piperidines, showcasing the compound's ability to undergo transformations leading to pharmacologically significant molecules (Brahmachari & Das, 2012).

Applications De Recherche Scientifique

  • Bioavailability Enhancement : Piperine, a derivative of 1-Piperidinepropanol, is known to enhance the bioavailability of various drugs. It influences membrane dynamics and enzyme kinetics in the intestine, suggesting its potential in improving drug absorption and efficacy (Khajuria, Zutshi, & Thusu, 2002).

  • Antibacterial Activity : Piperine has demonstrated antibacterial properties, particularly in enhancing the efficacy of antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).

  • Neuropharmacological Applications : Compounds derived from 1-Piperidinepropanol, such as ifenprodil and Ro 25-6981, have shown selectivity for NMDA receptor subtypes, offering potential applications in neuropharmacology (Whittemore, Ilyin, Konkoy, & Woodward, 1997).

  • Antioxidant and Anti-inflammatory Properties : Piperine has shown antioxidant effects in rat intestinal mucosa and epithelial cells, indicating its potential in combating oxidative stress (Khajuria, Johrn, & Zutshi, 1999). It also exhibits anti-inflammatory activity, which could be beneficial in treating inflammation-related disorders (Mujumdar, Dhuley, Deshmukh, Raman, & Naik, 1990).

  • Therapeutic Applications in Mental Health : Piperidine derivatives have been studied for their potential in treating psychiatric disorders and enhancing cognitive phenomena, indicating a broad range of applications in mental health (Abood, Rinaldi, & Eagleton, 1961).

  • Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. The synthesis and testing of various derivatives indicate their potential use as anticancer agents, highlighting the versatility of the piperidine nucleus in drug discovery (Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021).

  • Antiviral Applications : Piperidine-based compounds have shown significant activity in inhibiting the replication of viruses like HIV, suggesting their application in antiviral therapies (Palani, Shapiro, Clader, Greenlee, Cox, Strizki, Endres, & Baroudy, 2001).

Safety And Hazards

1-Piperidinepropanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name

3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146207
Record name Piperidine-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinepropanol

CAS RN

104-58-5
Record name 1-Piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium carbonate (24.9 g) and piperidine (130 mL) in 1:1 ethanol-water (130 mL) was treated with 3-bromopropan-1-ol (25.0 g). The resulting mixture was stirred vigorously for 20 h. Dichloromethane (200 mL) and water (50 mL) were added and the aqueous phase was extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (magnesium sulfate) and evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 120° C.) gave the title compound as a colorless oil (13.9 g).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine piperidine (18.01 g, 0.212 mol), 3-chloro-1-propanol (10 g, 0.106 mol) and water (3.2 g, 0.18 mol) and heat on a steam-bath for ˜5 hours. Add sodium hydroxide (6.35 g, 0.16 mol) to the cooled solution and heat the resulting mixture on a steam-bath for ˜30 minutes. Add water, separate the organic layer, and extract the aqueous layer with dichloromethane, twice. Combine the organic layers and wash with water, dry with sodium sulfate and evaporate the solvent to give the final, desired compound. The final compound may be purified by chromatography.
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinepropanol
Reactant of Route 2
Reactant of Route 2
1-Piperidinepropanol
Reactant of Route 3
Reactant of Route 3
1-Piperidinepropanol
Reactant of Route 4
1-Piperidinepropanol
Reactant of Route 5
Reactant of Route 5
1-Piperidinepropanol
Reactant of Route 6
Reactant of Route 6
1-Piperidinepropanol

Citations

For This Compound
237
Citations
ML Hoefle, LT Blouin, RW Fleming… - Journal of medicinal …, 1991 - ACS Publications
A series of,-diaryl-l-piperidinebutanols was evaluated forantiarrhythmic activity in thecoronary ligated dog model. Structure-activity relationshipstudies indicated that the 2, 6-…
Number of citations: 12 pubs.acs.org
CD Lunsford, RS MURPHEY… - The Journal of Organic …, 1957 - ACS Publications
… 1-Piperidinepropanol. Propiolactone 28.4 g. (0.40 mole) was added dropwise to 34.0 g. … The following derivatives of 1-piperidinepropanol were prepared in the same manner …
Number of citations: 26 pubs.acs.org
J Yang, GL Woodhall, RSG Jones - Journal of Neuroscience, 2006 - Soc Neuroscience
We have shown previously that when postsynaptic NMDA receptors are blocked, the frequency, but not amplitude, of spontaneous EPSCs (sEPSCs) at synapses in the entorhinal cortex …
Number of citations: 146 www.jneurosci.org
R Haseneder, S Kratzer, E Kochs, D Höfelmann… - European journal of …, 2009 - Elsevier
… -2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl-methylphosphonic acid (NVP-AAM077, 50nM) or RR*,S*-α-4-Hydroxyphenyl-β-methyl-4-phenylmethyl-1-piperidinepropanol hydrochloride (…
Number of citations: 23 www.sciencedirect.com
B Lord, C Wintmolders, X Langlois, L Nguyen… - European journal of …, 2013 - Elsevier
… ,606 ((1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol) and Ro 25-6981 ((αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol …
Number of citations: 30 www.sciencedirect.com
N Berretta, A Ledonne, D Mango, G Bernardi… - …, 2012 - Wiley Online Library
… The same effect was observed with (αR,βS)‐α‐(4‐hydroxyphenyl)‐β‐methyl‐4‐(phenylmethyl)‐1‐piperidinepropanol maleate (Ro25‐6981; 1 μm), when coapplied with a subthreshold …
Number of citations: 23 onlinelibrary.wiley.com
WK Cheung, SS Stravinski, SI Engel, LL Sia… - Journal of …, 1988 - Elsevier
Twenty-four male subjects were randomized to receive two oral dosage forms of trihexyphenidyl HCL (α-cyclohexyl-α-phenyl-1-piperidinepropanol HCL). The dosage regimens were (1) …
Number of citations: 8 www.sciencedirect.com
M Fantin, M Morari, F Tison, PO Fernagut - Neurological Research, 2011 - Taylor & Francis
… In the present study, we investigated whether the selective NR2B receptor antagonist, R-(R*,S*)-alpha-(4-hydroxyphenyl)-beta-methyl-4-(phenylmethyl)-1-piperidinepropanol, could …
Number of citations: 1 www.tandfonline.com
YH Li, TZ Han, K Meng - Neuroscience letters, 2008 - Elsevier
… Using a specific antagonist for NR2B-NMDA-Rs, Ro 25-6981 [(αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol hydrochloride], instead of 7-Cl KYNA, we …
Number of citations: 32 www.sciencedirect.com
S Maranis, D Stamatis, C Tsironis… - European journal of …, 2012 - Elsevier
Long-term levodopa replacement therapy in Parkinson's disease is confounded by abnormal involuntary movements, known as levodopa induced dyskinesia (LID). Dysfunctional …
Number of citations: 29 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.